![molecular formula C20H19NOS B2966504 1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione CAS No. 865591-13-5](/img/structure/B2966504.png)
1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione
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Overview
Description
The compound “1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione” is a complex organic molecule that contains several functional groups and structural features. It includes a furan ring, a phenyl ring, a tetrahydroquinoline ring, and a thione group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the furan ring might undergo electrophilic substitution, while the thione group could participate in nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Scientific Research Applications
Synthesis and Crystal Structure
- A study detailed the synthesis and structural characterization of a compound with a similar furan and tetrahydroquinoline structure, focusing on its crystal structure, DFT, and antibacterial activity. This compound exhibited good to moderate antibacterial activity against various pathogens, highlighting its potential as a basis for developing new antibacterial agents (Murugavel et al., 2015).
Catalysis and Chemical Reactions
- Another study explored the synthesis of furoquinolines via a one-pot multicomponent cascade reaction catalyzed by platinum complexes. This work underlines the significance of furoquinoline derivatives, found in many bioactive natural products and pharmaceuticals, for their diverse biological properties (Barluenga et al., 2008).
Antiglioma Activity
- Research into tetrahydroisoquinoline (THI) derivatives, closely related structurally to the compound , identified a specific compound that selectively blocked the growth of C6 glioma while sparing normal astrocytes, suggesting potential for treating gliomas (Mohler et al., 2006).
Anti-tuberculosis Activity
- A study on the synthesis and in vitro anti-tuberculosis activity of N-(furan-2-ylmethyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives revealed promising results, suggesting these compounds could be explored further as potential anti-tuberculosis agents (Bai et al., 2011).
Phosphoinositide 3-Kinase Gamma Inhibition
- Furan-2-ylmethylene thiazolidinediones were identified as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma, a target for inflammatory and autoimmune diseases. This showcases the potential therapeutic applications of furan derivatives in treating such conditions (Pomel et al., 2006).
Mechanism of Action
Target of Action
Many compounds with a furan ring have been found to exhibit various biological activities, including anticancer , antibacterial , and antifungal effects . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action would also depend on the specific structure of the compound. For instance, some furan derivatives have been found to inhibit key enzymes in certain biochemical pathways .
Biochemical Pathways
Furan derivatives can affect various biochemical pathways. For example, some furan derivatives have been found to inhibit the synthesis of bacterial cell walls .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c23-20-13-19(15-7-2-1-3-8-15)21(14-16-9-6-12-22-16)18-11-5-4-10-17(18)20/h1-3,6-9,12-13H,4-5,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCZMENTUWJGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)C=C(N2CC3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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